tert-Butyl Bromoacetate-13C

Description

Chemical Identification and Nomenclature

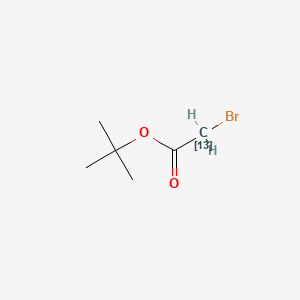

This compound represents a sophisticated isotopically labeled organic compound that belongs to the family of bromoacetate esters. The compound carries the Chemical Abstracts Service registry number 1173022-29-1, distinguishing it from its unlabeled counterpart which bears the registry number 5292-43-3. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name being tert-butyl 2-bromoacetate-13C, reflecting both the tertiary butyl group attachment and the specific positioning of the carbon-13 isotope within the molecular framework. Alternative nomenclature includes 1,1-Dimethylethyl 2-Bromoacetate-13C and Bromoacetic Acid tert-Butyl Ester-13C, with each designation emphasizing different structural aspects of the molecule.

The molecular formula for this isotopically labeled compound is expressed as C₅¹³CH₁₁BrO₂, indicating the presence of five standard carbon-12 atoms, one carbon-13 atom, eleven hydrogen atoms, one bromine atom, and two oxygen atoms. This specific isotopic composition results in a molecular weight of 196.05 atomic mass units, representing an increase of approximately one atomic mass unit compared to the unlabeled version due to the substitution of carbon-13 for carbon-12. The compound maintains the same structural connectivity as its unlabeled counterpart while providing enhanced analytical capabilities through isotopic enrichment.

The nomenclature system for carbon-13 labeled compounds follows established conventions where the isotopic label is denoted by the superscript notation ¹³C, often accompanied by positional indicators to specify the exact location of the isotopic substitution within the molecular structure. In the case of this compound, the carbon-13 atom is positioned at the acetyl carbon, directly adjacent to the bromine substituent, making it particularly valuable for tracking acetyl group metabolism and related biochemical transformations.

Structural Elucidation and Isotopic Labeling

The structural architecture of this compound centers around an acetate ester framework where the carboxyl carbon bears the carbon-13 isotopic label. The molecule exhibits a characteristic ester linkage connecting the bromoacetyl moiety to the tertiary butyl group, with the isotopic substitution strategically positioned to maximize analytical utility. The Simplified Molecular Input Line Entry System representation for this compound is CC(C)(C)OC(=O)[¹³CH₂]Br, clearly indicating the placement of the carbon-13 atom within the bromomethyl group adjacent to the carbonyl carbon.

Advanced spectroscopic analysis reveals that the isotopic labeling significantly enhances the compound's analytical detectability through Nuclear Magnetic Resonance spectroscopy and mass spectrometry techniques. The carbon-13 nucleus possesses different magnetic properties compared to carbon-12, enabling researchers to distinguish labeled carbons from their natural abundance counterparts with exceptional precision. This isotopic distinction proves particularly valuable in metabolic studies where the fate of specific carbon atoms must be tracked through complex biochemical pathways.

The three-dimensional molecular geometry maintains the standard tetrahedral arrangements around carbon centers, with the isotopic substitution having minimal impact on overall molecular conformation. The tertiary butyl group provides steric bulk that influences the compound's reactivity patterns and solubility characteristics, while the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. The ester carbonyl group exhibits typical electrophilic character, making the compound susceptible to hydrolysis under appropriate conditions.

The isotopic enrichment level for commercial preparations typically exceeds 95%, ensuring high analytical sensitivity and minimal background interference from natural abundance carbon-13. This high degree of isotopic purity is essential for quantitative metabolic studies where precise tracking of labeled carbon atoms is required. The isotopic label stability under standard laboratory conditions makes the compound particularly suitable for extended research applications where sample integrity over time is crucial.

Historical Context in Stable Isotope Research

The development of carbon-13 labeled compounds represents a significant milestone in the evolution of stable isotope chemistry, with historical roots extending back to the early 20th century discoveries of isotopic variants of common elements. Frederick Soddy's pioneering work in 1913 first introduced the concept of isotopes, laying the theoretical foundation for subsequent developments in isotopic labeling techniques. The practical application of stable isotopes in biological research gained momentum during the 1930s when researchers began recognizing the potential of these isotopic variants for tracing metabolic pathways and understanding fundamental biochemical processes.

The emergence of carbon-13 as a particularly valuable isotopic tracer occurred during the World War II era, when Alfred Nier successfully produced carbon-13 labeled methane with approximately 10% enrichment using thermal diffusion techniques developed by Clusius and Dickel. This breakthrough enabled the first systematic studies of carbon metabolism in plants and bacteria, establishing the conceptual framework for modern isotopic tracer methodology. The subsequent development of mass spectrometry instrumentation during the 1940s and 1950s provided researchers with the analytical tools necessary to detect and quantify isotopic enrichment with increasing precision and sensitivity.

The specific synthesis of carbon-13 labeled organic compounds evolved significantly during the latter half of the 20th century, driven by advances in synthetic chemistry and growing recognition of stable isotopes' utility in diverse research fields. The development of compounds like this compound represents the culmination of decades of methodological refinements in isotopic labeling strategies. Modern synthetic approaches emphasize atom-economic transformations that incorporate carbon-13 at specific molecular positions while maintaining high isotopic purity and chemical stability.

Contemporary applications of carbon-13 labeled compounds extend far beyond their original biological research applications, encompassing fields such as environmental science, pharmaceutical development, and archaeological studies. The compound this compound exemplifies the sophisticated isotopic tools now available to researchers, offering precise control over isotopic positioning and high analytical sensitivity for complex research applications. The historical progression from early isotope discoveries to modern labeled compounds like this compound demonstrates the remarkable evolution of stable isotope chemistry and its expanding role in contemporary scientific research.

Properties

IUPAC Name |

tert-butyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWCETAHAJSBFG-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[13CH2]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isotopic Labeling Techniques

For tert-butyl bromoacetate-13C, carbon-13 incorporation occurs at the bromoacetate group. VulcanChem’s protocol modifies the two-step method by using 13C-enriched bromoacetic acid . Key considerations include:

-

Isotopic Purity : Ensuring minimal dilution of 13C during synthesis.

-

Reagent Compatibility : Using anhydrous conditions to prevent hydrolysis of bromoacetyl chloride-13C.

In a labeled synthesis, 13C-bromoacetic acid (≥98% isotopic purity) reacts with thionyl chloride, followed by esterification with tert-butanol . The final product retains ≥97% 13C enrichment, confirmed via mass spectrometry .

Green Synthesis Innovations

Recent patents describe solvent-free and catalytic methods to enhance sustainability. For example, CN106380398A proposes a microwave-assisted reaction using heteropolyacid catalysts, reducing reaction time to 1–2 hours while maintaining >90% yield . Another approach employs recyclable ionic liquids, minimizing waste generation .

Comparative Analysis of Methods

| Method | Steps | Catalysts/Reagents | Temperature | Yield | Purity | Environmental Impact |

|---|---|---|---|---|---|---|

| Direct Esterification | 1 | Ion exchange resin | 30–45°C | >80% | ≥99% | Low (no toxic waste) |

| Two-Step Chloride | 2 | SOCl₂, tert-butanol | 0–5°C (Step 1) | 70–85% | 95–99% | High (SO₂/HCl emissions) |

| Green Microwave Synthesis | 1 | Heteropolyacid | 80–100°C | >90% | ≥98% | Moderate |

Industrial-Scale Production

Large-scale manufacturing of this compound requires specialized infrastructure:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl Bromoacetate-13C undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Esterification Reactions: The ester group in this compound can undergo transesterification reactions with alcohols.

Hydrolysis Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Esterification: Common reagents include alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reactions are typically carried out under reflux conditions.

Hydrolysis: Common reagents include water and acid or base catalysts such as hydrochloric acid or sodium hydroxide. .

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted esters.

Esterification: The major products are the corresponding esters and alcohols.

Hydrolysis: The major products are the corresponding carboxylic acids and alcohols

Scientific Research Applications

Organic Synthesis

Tert-butyl bromoacetate-13C is widely utilized as an alkylating agent in organic synthesis. It serves as a versatile building block for the preparation of various organic compounds, including:

- Collagenase Inhibitors : It is a critical reagent in synthesizing (S,S,R)-(-)-actinonin, a potent collagenase inhibitor used in therapeutic applications .

- Nitrilotriacetic Acid Derivatives : The compound is employed in synthesizing nitrilotriacetic acid end-functionalized polystyrene through atom transfer radical polymerization, which enhances the properties of polymers for biomedical applications .

Medicinal Chemistry

The compound's isotopic labeling offers unique advantages in medicinal chemistry, particularly in drug metabolism studies. By tracing the labeled carbon atoms, researchers can gain insights into the metabolic pathways of drugs and their interactions with biological systems.

- Metabolic Studies : The incorporation of this compound in drug formulations allows for detailed tracking of metabolic processes in vivo, providing valuable data on pharmacokinetics and pharmacodynamics.

Polymer Science

In polymer chemistry, this compound is utilized as a precursor for various polymerization reactions.

- Polymer-Assisted Deprotection : It plays a role in synthesizing dihydropyranyl prelinkers, which are useful in the polymer-assisted deprotection of oligosaccharides. This application is crucial for developing glycosylated compounds and studying carbohydrate interactions .

Case Study 1: Synthesis of Collagenase Inhibitors

In a study focusing on collagenase inhibitors, this compound was used to synthesize derivatives that demonstrated significant inhibitory activity against collagenase enzymes. The research highlighted the compound's effectiveness as a starting reagent and its impact on enhancing the biological activity of synthesized inhibitors.

Case Study 2: Nitrilotriacetic Acid Functionalization

A recent investigation utilized this compound to functionalize polystyrene with nitrilotriacetic acid groups via atom transfer radical polymerization. The resulting materials exhibited improved binding properties for metal ions, showcasing potential applications in environmental remediation and catalysis.

Mechanism of Action

The mechanism of action of tert-Butyl Bromoacetate-13C depends on the specific application and the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In esterification reactions, the ester group reacts with an alcohol to form a new ester and alcohol. In hydrolysis reactions, the ester group is cleaved to form a carboxylic acid and alcohol .

Comparison with Similar Compounds

tert-Butyl Bromoacetate-13C belongs to the bromoacetate ester family, which includes structural analogs differing in alkyl chain length and branching. Below is a systematic comparison with its closest analogs, as cataloged in hazardous chemical databases and synthetic literature :

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| Methyl Bromoacetate | 79-08-3 | C₃H₅BrO₂ | 153.38 g/mol | Methyl ester; smallest alkyl group |

| Ethyl Bromoacetate | 105-36-2 | C₄H₇BrO₂ | 167.00 g/mol | Ethyl ester; moderate steric bulk |

| Isopropyl Bromoacetate | 29921-57-1 | C₅H₉BrO₂ | 181.03 g/mol | Branched isopropyl group |

| n-Propyl Bromoacetate | 35223-80-4 | C₅H₉BrO₂ | 181.03 g/mol | Linear propyl chain |

| tert-Butyl Bromoacetate | 96-32-2 | C₆H₁₁BrO₂ | 195.06 g/mol | Highly branched tert-butyl group |

Key Observations :

- Steric Effects: The tert-butyl group in this compound imposes significant steric hindrance, slowing nucleophilic substitution reactions compared to methyl or ethyl analogs. This property is exploited in selective alkylation reactions to avoid over-substitution, as seen in TACN (1,4,7-triazacyclononane) derivatization .

- Stability : tert-Butyl esters are more resistant to basic hydrolysis than methyl or ethyl esters but are cleavable under strong acidic conditions (e.g., trifluoroacetic acid). This stability makes them ideal protecting groups in multi-step syntheses, such as PROTAC linker construction .

Hazard and Handling

All bromoacetate esters are classified as hazardous due to lachrymatory and corrosive properties. However, the tert-butyl analog’s higher molecular weight and lower volatility may reduce inhalation risks compared to methyl or ethyl derivatives .

Isotopic Utility

Unlike non-labeled analogs, this compound enables isotopic tracing in metabolic studies or degradation pathways. For example, in PROTAC research, the ¹³C label can track linker stability or off-target interactions .

Biological Activity

Tert-Butyl Bromoacetate-13C is an isotopically labeled variant of tert-butyl bromoacetate, a compound recognized for its biological activity primarily as an alkylating agent. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound functions as an alkylating agent , which means it can introduce alkyl groups into biomolecules, leading to potential modifications in their structure and function. The alkylation process typically involves the formation of covalent bonds with nucleophilic sites on DNA, proteins, and lipids, which can result in cellular damage or altered biological activity. This property makes it significant in both toxicological studies and therapeutic applications.

Toxicity

Research indicates that tert-butyl bromoacetate exhibits toxicity towards various biological systems. It has been shown to cause cellular damage through the alkylation of nucleophilic sites on biomolecules, leading to disruptions in normal cellular functions. Studies have documented its effects on different organisms, revealing symptoms such as impaired coordination and central nervous system effects upon acute exposure .

Therapeutic Potential

Despite its toxicity, derivatives of tert-butyl bromoacetate have been explored for their potential therapeutic applications. For instance, they have been investigated for their ability to inhibit enzymes like collagenase, which plays a crucial role in tissue remodeling and various disease processes. The ability to selectively modify enzyme activity positions this compound as a candidate for further research in drug development.

Case Studies

- Cellular Response Studies : A study demonstrated that exposure to tert-butyl bromoacetate led to significant changes in cell viability and proliferation rates in cultured human cells. The compound was found to induce apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

- Enzyme Inhibition : Research focused on the inhibition of collagenase revealed that tert-butyl bromoacetate derivatives could effectively reduce enzyme activity. This finding suggests that these compounds may be useful in treating conditions characterized by excessive tissue remodeling, such as arthritis.

- NMR Spectroscopy Applications : The isotopic labeling with carbon-13 enhances the tracking of this compound in complex biological systems using nuclear magnetic resonance (NMR) spectroscopy. This technique allows researchers to study the dynamics of the compound within biological matrices, providing insights into its interactions with biomolecules.

Comparative Analysis

The following table summarizes the key features and biological activities of related compounds compared to tert-butyl bromoacetate:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-Butyl Bromoacetate | C6H11BrO2 | Alkylating agent with steric hindrance | Exhibits toxicity; potential enzyme inhibitor |

| Ethyl Bromoacetate | C4H7BrO2 | Less sterically hindered | Similar reactivity but lower toxicity |

| Methyl Bromoacetate | C3H5BrO2 | Smaller size leads to different reactivity | Often used in simpler alkylation reactions |

| Benzyl Bromoacetate | C9H9BrO2 | Contains a benzene ring | Alters reactivity; used in specific synthetic pathways |

Q & A

How should researchers safely handle and store tert-Butyl Bromoacetate-13C in laboratory settings?

Answer:

- Handling: Use personal protective equipment (PPE) including nitrile gloves, face shields, and safety glasses to prevent skin/eye contact. Inspect gloves for integrity before use and avoid touching outer surfaces during removal .

- Storage: Keep in tightly sealed containers at 0–6°C in a well-ventilated, explosion-proof area. Use grounded metal containers to prevent static discharge, and ensure compatibility with tert-butyl methyl ether (a common solvent for bromoacetate derivatives) .

- Emergency Protocols: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Report spills using approved hazardous material protocols .

What are the critical steps to synthesize this compound with high isotopic purity?

Answer:

- Isotopic Precursor Selection: Use 13C-labeled bromoacetic acid (e.g., Ethyl Bromoacetate-1-13C) as the starting material to ensure isotopic integrity at the acetate position .

- Esterification: React bromoacetic acid-13C with tert-butanol under acid catalysis (e.g., H₂SO₄) in anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

- Purification: Perform vacuum distillation or column chromatography to isolate the product. Validate isotopic purity using mass spectrometry (MS) or nuclear magnetic resonance (NMR) with 13C decoupling .

How can dynamic NMR and DFT calculations resolve conformational dynamics of this compound?

Answer:

- Low-Temperature NMR: Conduct variable-temperature NMR (e.g., -40°C to 25°C) to slow molecular motion and observe axial/equatorial conformers of the tert-butyl group. Assign peaks using 2D NMR techniques (COSY, NOESY) .

- DFT Modeling: Employ density functional theory (DFT) with explicit solvent molecules (e.g., tert-butyl methyl ether) to simulate energy differences between conformers. Compare calculated chemical shifts with experimental data to validate stereochemical stability .

What experimental design strategies optimize this compound in nucleophilic substitution reactions?

Answer:

- Factor Screening: Use a factorial design to test variables like temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., KI or phase-transfer agents). Measure yield and enantiomeric excess (ee) via HPLC .

- Response Surface Methodology (RSM): Model interactions between factors to identify optimal conditions. For example, higher temperatures may accelerate reactivity but reduce isotopic integrity due to 13C scrambling .

- Kinetic Isotope Effect (KIE) Analysis: Compare reaction rates between 12C and 13C analogs to probe mechanistic pathways (e.g., SN1 vs. SN2) .

How can researchers confirm isotopic labeling integrity in this compound?

Answer:

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to detect the 13C isotopic peak (M+1) and calculate isotopic enrichment (>98%).

- 13C NMR: Analyze the carbonyl carbon (δ ~170 ppm) for a single peak, confirming absence of unlabeled species. Coupling with 1H NMR (e.g., DEPT-135) verifies structural integrity .

- Isotopic Dilution Assays: Spike samples with unlabeled standards and quantify via GC-MS to assess purity .

How should discrepancies in reactivity data for this compound under catalytic conditions be addressed?

Answer:

- Controlled Replicates: Repeat experiments under identical conditions (solvent, catalyst batch, temperature) to rule out procedural variability.

- In Situ Monitoring: Use techniques like FTIR or Raman spectroscopy to track intermediate formation and identify side reactions (e.g., hydrolysis or elimination) .

- Computational Validation: Perform DFT calculations to compare activation energies of proposed pathways. For example, Mo(CO)₆ catalysts may favor epoxidation over alkylation, requiring adjusted ligand systems .

What advanced methods characterize this compound’s stability under oxidative conditions?

Answer:

- Accelerated Aging Studies: Expose the compound to UV light or Fenton reagents (Fe²⁺/H₂O₂) and monitor degradation via LC-MS. Quantify brominated byproducts (e.g., bromoacetic acid) .

- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating to determine decomposition thresholds. Correlate with differential scanning calorimetry (DSC) for exothermic event detection .

- Radical Trapping Experiments: Add scavengers like TEMPO to reaction mixtures to assess radical-mediated pathways in decomposition .

How does isotopic labeling impact this compound’s application in metabolic tracing studies?

Answer:

- Tracer Design: Incorporate 13C into the acetate moiety to track incorporation into acetyl-CoA or lipid biosynthesis pathways via stable isotope-resolved metabolomics (SIRM) .

- Cell Culture Studies: Administer 13C-labeled compound to cell lines and extract metabolites for NMR or MS analysis. Use isotopomer spectral analysis (ISA) to quantify flux .

- Validation Controls: Compare with unlabeled analogs to distinguish isotopic effects on cellular uptake or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.